molecular formula C4H5N3O2 B130817 4-Methyl-3-nitro-1H-pyrazole CAS No. 38858-90-1

4-Methyl-3-nitro-1H-pyrazole

Cat. No. B130817
CAS RN: 38858-90-1
M. Wt: 127.1 g/mol
InChI Key: AGGNMPUDFUROJT-UHFFFAOYSA-N
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Description

“4-Methyl-3-nitro-1H-pyrazole” is a chemical compound with the molecular formula C4H5N3O2 . It is used as a reactant in the preparation of aminopyrazole derivatives, which are potent, selective, and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors .


Synthesis Analysis

The synthesis of “4-Methyl-3-nitro-1H-pyrazole” involves a variety of methods. One such method involves the use of acetylenic ketones derived from ethyl 5-ethynylanthranilate in reactions with substituted hydrazines and hydrazides . Another method involves the reaction of diarylhydrazones and vicinal diols .


Molecular Structure Analysis

The molecular structure of “4-Methyl-3-nitro-1H-pyrazole” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“4-Methyl-3-nitro-1H-pyrazole” undergoes a variety of chemical reactions. For instance, it can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . It can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .

Scientific Research Applications

Hydrogen-bonded Chains and Sheets

Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and its derivatives demonstrate hydrogen-bonded chains and sheets in their molecular structures. This feature is significant for understanding the polarized structure and the formation of complex molecular chains and sheets in similar compounds (Portilla et al., 2007).

Reactivity and Synthesis

The compound shows reactivity with ammonia, aliphatic amines, phenols, thiols, and triflouroethanol under mild conditions, indicating potential for diverse chemical reactions and synthesis processes (Dalinger et al., 2013).

Energy Material Research

4-Methyl-3-nitro-1H-pyrazole derivatives are explored in energy material research, particularly in the development of low melting point compounds with high energy and lower sensitivity than traditional explosives (Old Jun-lin, 2014).

Detonation Properties

The compound's derivatives have been studied for their potential as high-energy density materials, considering their geometric and electronic structures, thermodynamic properties, and detonation properties (Ravi et al., 2010).

Diels-Alder Reaction

4-Nitrosopyrazoles, a class of compounds including 4-Methyl-3-nitro-1H-pyrazole, have been studied for their reactivity in the Diels-Alder reaction, showing potential in pharmaceutical and chemical applications (Volkova et al., 2021).

Intramolecular H-bonding Impact

Research has explored the impact of intramolecular hydrogen bonding on the reactivity and cyclization processes in pyrazole derivatives, which is critical for understanding the compound's chemical behavior (Szlachcic et al., 2020).

Corrosion Inhibition

Derivatives of 4-Methyl-3-nitro-1H-pyrazole have been investigated as corrosion inhibitors, demonstrating effectiveness in protecting metals from acidic corrosion (Babić-Samardžija et al., 2005).

Nitration Studies

The compound and its related derivatives have been subjected to nitration studies, which are essential for understanding its reactivity and potential applications in various fields (Barry et al., 1969).

C-H Activation

There's ongoing research in the area of regioselective C-H activation of 4-nitropyrazoles, which includes the study of 4-Methyl-3-nitro-1H-pyrazole, showing promise in functionalizing the pyrazole scaffold (Iaroshenko et al., 2014).

Antimicrobial Properties

Studies on pyrazole derivatives have shown their potential in antimicrobial applications, indicating the broad scope of this compound in pharmaceutical research (Şener et al., 2017).

Acidizing in Petroleum Industry

The compound's derivatives have been explored for their use in acidizing processes in the petroleum industry, particularly for oil well stimulation and steel corrosion mitigation (Singh et al., 2020).

Cyclotransformation in Monocyclic Derivatives

The cyclotransformation process in monocyclic 3-nitropyridin-2(1H)-ones, related to 4-Methyl-3-nitro-1H-pyrazole, has been studied, revealing insights into the chemical behavior of these compounds (Smolyar & Yutilov, 2008).

Bioactivities in Pyrazole Derivatives

Research has identified antitumor, antifungal, and antibacterial pharmacophore sites in pyrazole derivatives, highlighting the compound's significance in medical and pharmaceutical applications (Titi et al., 2020).

Safety And Hazards

“4-Methyl-3-nitro-1H-pyrazole” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methyl-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-3-2-5-6-4(3)7(8)9/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGNMPUDFUROJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341486
Record name 4-Methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitro-1H-pyrazole

CAS RN

38858-90-1
Record name 4-Methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-3-nitro-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Chuprun, G Kantin… - Mini Reviews in Medicinal …, 2018 - ingentaconnect.com
… Reaction between substituted chloropyrimidine (36) and 4-methyl-3-nitro-1H-pyrazole 37. … Coupling of trinitrobenzene 38 with 4-methyl-3-nitro-1H-pyrazole 37. …
Number of citations: 4 www.ingentaconnect.com

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